2-Amino-5-chloro-4-nitrophenol
Overview
Description
2-Amino-5-chloro-4-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is known for its distinctive orange powder form and is used in various industrial and scientific applications. This compound is also referred to as 5-chloro-2-hydroxy-4-nitroaniline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-chloro-4-nitrophenol typically involves multiple steps:
Acylation: 2-Amino-4-chlorophenol is acylated using acetic anhydride to form 2-acetamido-4-chlorophenol.
Cyclization: The acylated product undergoes cyclization in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.
Nitration: The benzoxazole derivative is nitrated using a mixed acid (concentrated nitric acid) to yield 5-chloro-2-methyl-6-nitrobenzoxazole.
Hydrolysis and Acidification: The nitrated product is hydrolyzed under alkaline conditions and then acidified with concentrated hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and continuous monitoring helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming compounds like 2-Amino-5-chlorophenol.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Strong bases like sodium hydroxide, nucleophiles such as amines.
Major Products
Oxidation Products: Various nitro and amino derivatives.
Reduction Products: 2-Amino-5-chlorophenol.
Substitution Products: Compounds with substituted aromatic rings.
Scientific Research Applications
2-Amino-5-chloro-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of hair dyes and color formers for photographic materials
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-nitrophenol involves its interaction with various molecular targets. It can undergo nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the substitution reaction. This compound can also form complexes with metal ions, influencing its reactivity and interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5-nitrophenol: Similar in structure but differs in the position of the nitro group.
2-Amino-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.
2-Amino-4-chloro-6-nitrophenol: Similar structure with the nitro group at a different position
Uniqueness
2-Amino-5-chloro-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple applications .
Properties
IUPAC Name |
2-amino-5-chloro-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSOQSGEWOHAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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